(3R,5R)-Methyl 5-methylpiperidine-3-carboxylate

描述

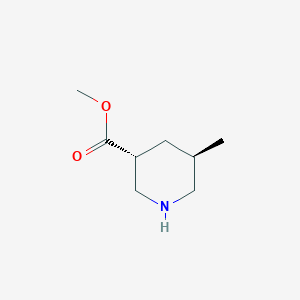

Molecular Architecture and Functional Groups

The molecular formula of (3R,5R)-Methyl 5-methylpiperidine-3-carboxylate is C₈H₁₅NO₂ , with a molecular weight of 157.21 g/mol . The structure consists of a six-membered piperidine ring substituted with:

- A methyl group at the 5-position

- A methyl ester group (-COOCH₃) at the 3-position

Key functional groups include:

- Tertiary amine (piperidine nitrogen)

- Ester group (carboxylate derivative)

The SMILES notation (CC1CC(CNC1)C(=O)OC) highlights the trans configuration of substituents on the piperidine ring. The ester group introduces polarity, while the methyl substituent contributes to steric effects and influences conformational preferences.

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₅NO₂ |

| Molecular weight | 157.21 g/mol |

| Key functional groups | Piperidine, methyl ester, methyl |

| SMILES | CC1CC(CNC1)C(=O)OC |

Stereochemical Configuration and Isomerism

The compound exhibits two chiral centers at positions 3 and 5 of the piperidine ring, resulting in four possible stereoisomers. The (3R,5R) configuration is distinct from its (3S,5S), (3R,5S), and (3S,5R) counterparts. Key stereochemical features include:

- Trans-diaxial arrangement of the methyl and ester groups, minimizing steric hindrance.

- Enantiomeric purity critical for biological activity, as seen in related piperidine-based pharmaceuticals.

Comparative data for stereoisomers:

| Isomer | CAS Number | Key Distinguishing Feature |

|---|---|---|

| (3R,5R) | 405513-10-2 | Trans configuration, optimal stability |

| (3S,5S) | 1638744-19-0 | Mirror-image enantiomer |

| (3R,5S) | 1155662-43-3 | Cis configuration, higher strain |

X-ray crystallography of analogous compounds confirms that the trans configuration adopts a chair conformation with equatorial substituents, whereas cis isomers exhibit axial crowding.

Comparative Analysis with Analogous Piperidine Derivatives

This compound shares structural similarities with other piperidine derivatives but differs in substitution patterns and stereochemistry:

Key Comparisons:

Methyl piperidine-3-carboxylate (C₇H₁₃NO₂):

tert-Butyl derivatives (e.g., CID 124193445):

Hydrochloride salts (e.g., CID 75464874):

Structural Impact on Properties:

| Derivative | Functional Groups | Molecular Weight |

|---|---|---|

| This compound | Methyl, ester, piperidine | 157.21 g/mol |

| Methyl piperidine-3-carboxylate | Ester, piperidine | 143.18 g/mol |

| tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate | tert-Butyl, amine | 214.31 g/mol |

X-Ray Crystallography and Computational Modeling

X-Ray Crystallography:

While direct crystallographic data for this compound is limited, studies on related piperidine esters reveal:

Computational Modeling:

Density Functional Theory (DFT) calculations predict:

- Conformational energy : Trans isomer is ~2.1 kcal/mol more stable than cis due to reduced steric clash.

- Electrostatic potential : The ester group exhibits partial negative charge (-0.32 e), facilitating hydrogen bonding.

Key Computational Parameters:

| Parameter | Value |

|---|---|

| Optimized bond length (C=O) | 1.21 Å |

| N-C-C-O dihedral angle | 178.3° (trans) |

| HOMO-LUMO gap | 6.7 eV |

These insights align with experimental NMR data showing distinct coupling constants (J = 10.2 Hz for trans vs. 4.5 Hz for cis).

属性

IUPAC Name |

methyl (3R,5R)-5-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPYJRXRHXOATI-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666590 | |

| Record name | Methyl (3R,5R)-5-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405513-10-2 | |

| Record name | Methyl (3R,5R)-5-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-Methyl 5-methylpiperidine-3-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the hydrogenation of a suitable precursor in the presence of a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and purity. The use of chiral catalysts and advanced purification techniques such as crystallization or chromatography is essential to achieve the desired enantiomeric excess .

化学反应分析

Types of Reactions: (3R,5R)-Methyl 5-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperidine ring or the ester group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .

科学研究应用

(3R,5R)-Methyl 5-methylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

作用机制

The mechanism of action of (3R,5R)-Methyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

相似化合物的比较

Table 1: Comparison of Piperidine Carboxylate Derivatives

Key Observations :

- Ester Group Variations : The ethyl ester in (3R,4R)-ethyl 4-methylpiperidine-3-carboxylate introduces increased lipophilicity compared to the methyl ester in the target compound. This impacts solubility and bioavailability.

- Functional Group Additions: The trifluoromethyl and amino groups in the compound from enhance metabolic stability and target affinity due to electron-withdrawing and hydrogen-bonding properties .

Stereochemical Variants

- Diastereomers : describes methyl (3R,5R) and (3R,5S) diastereomers of 5-methylpiperidine-3-carboxylate. The (3R,5R) configuration likely exhibits distinct conformational preferences compared to the (3R,5S) isomer, influencing enantioselective interactions in chiral environments .

- Stereochemical Complexity : Compounds like methyl (2S,3S)-2-methylpiperidine-3-carboxylate () highlight the role of stereochemistry in modulating pharmacokinetic properties. For example, the (2S,3S) configuration may favor specific enzyme-binding conformations over the (3R,5R) form .

生物活性

(3R,5R)-Methyl 5-methylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NO₂. It possesses two stereocenters, which significantly influence its pharmacological properties. The compound features a piperidine ring, a methyl group at the 5-position, and a carboxylate functional group at the 3-position.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Interaction studies suggest that it binds to various receptors, potentially affecting signal transduction processes.

- Neuroprotective Properties : Some studies indicate its potential role in protecting neuronal cells from damage.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets. This includes:

- Inhibition of Monoacylglycerol Lipase (MAGL) : Studies have shown that compounds with similar structures can inhibit MAGL, which plays a crucial role in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and neuroprotection .

- Binding Affinity Studies : Various assays have been conducted to determine the binding affinity of this compound to different receptors. For instance, it has been evaluated for its interaction with cannabinoid receptors and other targets involved in neurological functions.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound revealed that the compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis.

Synthesis Routes

Several synthetic methods exist for producing this compound. These include:

- Chiral Auxiliary Methods : Utilizing chiral auxiliaries in asymmetric synthesis to achieve the desired stereochemistry.

- Direct Functionalization : Modifying existing piperidine derivatives through various chemical reactions to introduce the carboxylate group.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3R,5R)-Methyl 5-methylpiperidine-3-carboxylate?

- Answer: The compound is synthesized via stereoselective methods, such as catalytic asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, phase-transfer catalysis (PTC) has been employed in structurally related piperidine carboxylate syntheses to control stereochemistry . Building block approaches, where pre-functionalized piperidine derivatives are esterified, are also common. Commercial availability of intermediates like methyl 5-methylpiperidine-3-carboxylate hydrochloride suggests modular synthesis pathways .

Q. What analytical techniques are used to confirm the stereochemistry and purity of this compound?

- Answer: X-ray crystallography is the gold standard for absolute stereochemical confirmation . Chiral HPLC or NMR with chiral shift reagents can resolve enantiomers. Spectroscopic methods (IR, H/C NMR) and elemental analysis validate molecular structure and purity . For example, IR bands near 1730 cm confirm ester carbonyl groups in related compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer: Use fume hoods, gloves, and protective goggles. Avoid prolonged storage due to potential degradation hazards . Degradation products should be characterized via LC-MS. Emergency measures include rinsing exposed skin/eyes and consulting safety data sheets (SDS) for specific first-aid protocols .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of this compound?

- Answer: Diastereoselectivity is enhanced using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) or by controlling reaction thermodynamics. For example, PTC with cinchona alkaloid derivatives has achieved >90% enantiomeric excess (ee) in similar piperidine systems . Solvent polarity and temperature gradients during cyclization also influence selectivity .

Q. What strategies enable functionalization of the piperidine ring in this compound?

- Answer: The ester group allows hydrolysis to carboxylic acids for further coupling. Oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces double bonds in related compounds . Electrophilic substitution at the methyl group (e.g., halogenation) or N-alkylation of the piperidine nitrogen can diversify functionality .

Q. How does the compound’s stability vary under different storage conditions?

- Answer: Stability studies on analogous esters show hydrolysis under high humidity or acidic/basic conditions. Long-term storage at -20°C in inert atmospheres (argon) minimizes degradation. Accelerated aging tests (40°C/75% RH for 6 months) coupled with HPLC monitoring are recommended to establish shelf-life .

Q. What computational methods support the rational design of derivatives based on this scaffold?

- Answer: Density Functional Theory (DFT) predicts regioselectivity in ring functionalization. Molecular docking studies guide bioactivity optimization by modeling interactions with target proteins (e.g., enzymes or receptors). Conformational analysis using software like Gaussian or Schrödinger Suite validates steric and electronic effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。